molecular formula C5H7F3O2S B14467644 1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-one CAS No. 66167-90-6

1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-one

Cat. No.: B14467644
CAS No.: 66167-90-6
M. Wt: 188.17 g/mol
InChI Key: FCSBTBASSIMKFC-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-one is a fluorinated organic compound with a unique structure that includes both trifluoromethyl and hydroxyethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-one typically involves the reaction of trifluoroacetone with a suitable thiol compound under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic addition of the thiol to the carbonyl group of the trifluoroacetone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a corresponding ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted trifluoromethyl derivatives.

Scientific Research Applications

1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of advanced materials with specific properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-one involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or enzymes. The hydroxyethyl group can form hydrogen bonds with active site residues, potentially inhibiting enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trifluoro-2-propanol: A related compound with similar fluorinated structure but different functional groups.

    3-Bromo-1,1,1-trifluoro-2-propanol: Another fluorinated compound with a bromine substituent.

    1,1,1-Trifluoro-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol: A more complex fluorinated compound with additional functional groups.

Uniqueness

1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-one is unique due to the presence of both trifluoromethyl and hydroxyethyl groups, which confer distinct chemical and physical properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

66167-90-6

Molecular Formula

C5H7F3O2S

Molecular Weight

188.17 g/mol

IUPAC Name

1,1,1-trifluoro-3-(2-hydroxyethylsulfanyl)propan-2-one

InChI

InChI=1S/C5H7F3O2S/c6-5(7,8)4(10)3-11-2-1-9/h9H,1-3H2

InChI Key

FCSBTBASSIMKFC-UHFFFAOYSA-N

Canonical SMILES

C(CSCC(=O)C(F)(F)F)O

Origin of Product

United States

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